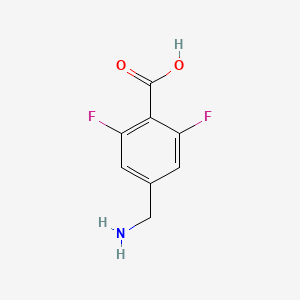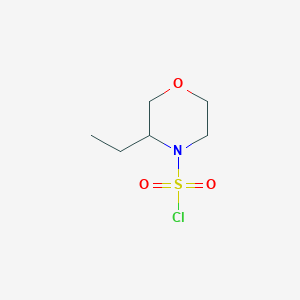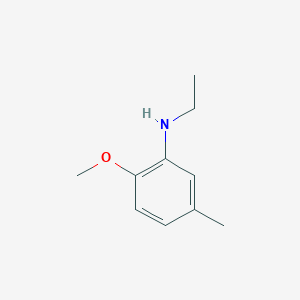![molecular formula C11H16BrNO B13226266 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to an amino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The initial step involves the acylation of 4-bromo-3-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by the reduction of the resulting ketone to an alcohol using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-one.
Reduction: 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-amine.
Substitution: 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}propan-1-ol.
Scientific Research Applications
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: Used as an intermediate in the synthesis of various pharmaceuticals.
4-Bromophenylacetic acid: Known for its applications in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3 |
InChI Key |
IBBYUBUDWWLOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
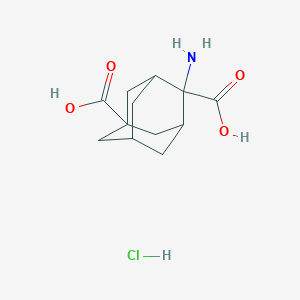
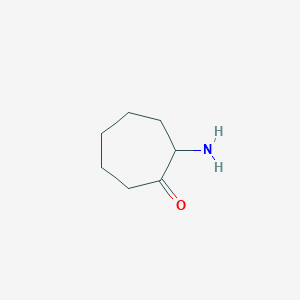
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
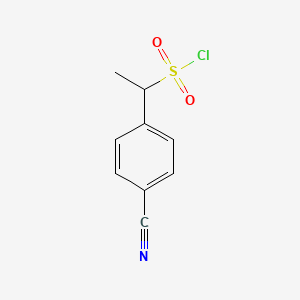
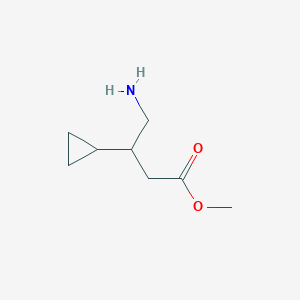
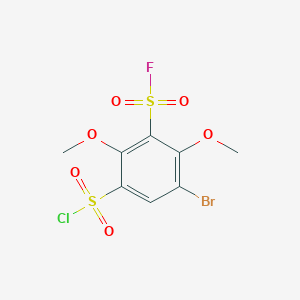
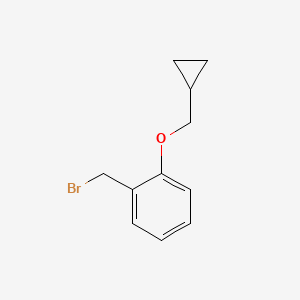
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one](/img/structure/B13226230.png)
